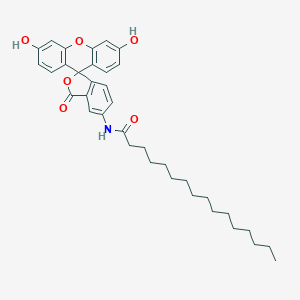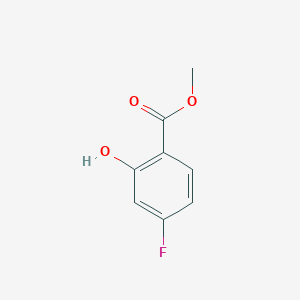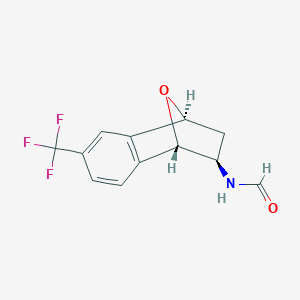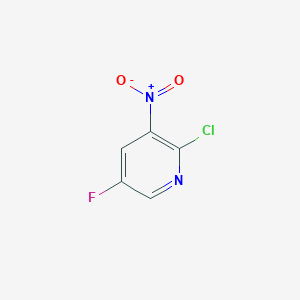
Probenecid sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Probenecid sodium is a uricosuric agent primarily used to treat gout and hyperuricemia. It works by inhibiting the renal excretion of organic anions and reducing the tubular reabsorption of urate, thereby increasing the excretion of uric acid in the urine and lowering serum urate levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of probenecid sodium involves dissolving probenecid in absolute ethyl alcohol at a temperature of 75 to 80 degrees Celsius. A mixed solution of sodium hydroxide in absolute ethyl alcohol is then added dropwise at a rate of 5 milliliters per minute. The reaction is allowed to proceed for 15 minutes, followed by slow cooling to 50 to 60 degrees Celsius. The mixture is then heated to 90 to 95 degrees Celsius to condense the volume to one-fifth of the original. The product is then allowed to stand in a cold condition for more than 4 hours, followed by filtration and drying to obtain this compound .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar steps but on a larger scale. The use of absolute ethyl alcohol as a solvent ensures high yield and purity of the final product. The process involves heating, cooling, and condensing steps to achieve the desired product with a yield of over 80% .
Chemical Reactions Analysis
Types of Reactions
Probenecid sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Probenecid sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving the inhibition of organic anion transporters.
Medicine: Used to treat gout and hyperuricemia, and as an adjunct to antibacterial therapy to prolong the action of antibiotics.
Industry: Utilized in the formulation of pharmaceuticals and as a component in various chemical processes
Mechanism of Action
Probenecid sodium exerts its effects by inhibiting the tubular reabsorption of urate in the kidneys. This action increases the urinary excretion of uric acid and decreases serum urate levels. The compound also inhibits the renal tubular secretion of various drugs, thereby increasing their plasma levels and prolonging their effects. The primary molecular targets include organic anion transporters and the transient receptor potential vanilloid 2 channel .
Comparison with Similar Compounds
Similar Compounds
Sulfinpyrazone: Another uricosuric agent used to treat gout.
Benzbromarone: A potent uricosuric agent with a similar mechanism of action.
Lesinurad: A newer uricosuric agent that inhibits urate transporters in the kidney.
Uniqueness
Probenecid sodium is unique due to its dual action of inhibiting both the reabsorption and secretion of urate, making it highly effective in reducing serum urate levels. Additionally, its ability to prolong the action of antibiotics by inhibiting their renal excretion sets it apart from other uricosuric agents .
Properties
CAS No. |
23795-03-1 |
|---|---|
Molecular Formula |
C13H19NNaO4S |
Molecular Weight |
308.35 g/mol |
IUPAC Name |
sodium;4-(dipropylsulfamoyl)benzoate |
InChI |
InChI=1S/C13H19NO4S.Na/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16;/h5-8H,3-4,9-10H2,1-2H3,(H,15,16); |
InChI Key |
SCMLKIXRTFETRJ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)[O-].[Na+] |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.[Na] |
Key on ui other cas no. |
23795-03-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B149425.png)







